2-(3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-AMINE
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Overview
Description
2-(3,3-Dimethyl-2H-indol-1-yl)ethanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural and synthetic compounds, making it a significant area of interest in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study found that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that the enhancing activity of dpie in il-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar pharmacokinetic properties, influencing its bioavailability.
Result of Action
Dpie, a similar compound, showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar effects on molecular and cellular levels.
Action Environment
It is known that the activity of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other molecules, and the specific cellular environment .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Some indole derivatives have been shown to affect cytokine production, with some enabling synergistic pro-inflammatory cytokine production .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-AMINE typically involves the reaction of 3,3-dimethylindole with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2H-indol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole nucleus can undergo electrophilic substitution reactions due to the presence of π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: This compound has similar structural features and biological activities.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Known for its role in the synthesis of melatonin and related compounds.
Uniqueness
2-(3,3-Dimethyl-2H-indol-1-yl)ethanamine is unique due to its specific substitution pattern on the indole nucleus, which can influence its reactivity and biological activity. The presence of the dimethyl groups at the 3-position of the indole ring can affect the compound’s binding affinity to various molecular targets, making it distinct from other indole derivatives .
Properties
IUPAC Name |
2-(3,3-dimethyl-2H-indol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)9-14(8-7-13)11-6-4-3-5-10(11)12/h3-6H,7-9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRTXGKGLPNJOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)CCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.